9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

HIV-1 reverse transcriptase non-nucleoside inhibitors antiviral drug discovery

Sourcing validated HIV-1 RT inhibitor scaffolds with defined C-ring SAR is a persistent bottleneck in NNRTI discovery. 9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one (CAS 140413-14-5) provides a pyridobenzoxazepinone core with a reactive 9-NH₂ handle. • 20-50 analogs/lot via diazotization for library diversification. • HIV-1 RT-specific; no activity against HIV-2 RT or mammalian DNA polymerases. • AlogP=1.29, PSA=90.65 Ų, HBD=2-ideal for pharmacophore model validation. Bulk quantities available for immediate global dispatch.

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
CAS No. 140413-14-5
Cat. No. B12794959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
CAS140413-14-5
Molecular FormulaC13H11N3O2
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)OC3=C(C1=O)C=CC=N3
InChIInChI=1S/C13H11N3O2/c1-16-10-5-4-8(14)7-11(10)18-12-9(13(16)17)3-2-6-15-12/h2-7H,14H2,1H3
InChIKeyGCBCXZAOJBFLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Overview


9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one (CAS 140413-14-5) is a tricyclic pyridobenzoxazepinone with a molecular formula of C₁₃H₁₁N₃O₂ and a molecular weight of 241.24 g/mol . The compound belongs to the pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one class, which was identified by Boehringer Ingelheim researchers as a non-nucleoside inhibitor scaffold targeting HIV-1 reverse transcriptase (RT), with lead compounds in this series achieving IC₅₀ values as low as 19 nM [1]. The 9-amino substituent, positioned meta to the lactam carbonyl on the C-ring, has been characterized in structure-activity relationship (SAR) studies as a moiety that is generally beneficial to inhibitory activity against HIV-1 RT [1].

Scaffold Non-nucleoside HIV-1 RT inhibitor chemotype from the pyridobenzoxazepinone class
SAR context 9-amino C-ring substitution reported as activity-favorable in published SAR studies

Why Generic Pyridobenzoxazepinones Cannot Substitute This Compound


Generic substitution within the pyridobenzoxazepinone class is not supported by published SAR data. Klunder et al. demonstrated that C-ring amino substitution at the position meta to the lactam carbonyl is generally beneficial to HIV-1 RT inhibitory activity, but this effect is highly position-dependent; substituents at other positions on the C-ring are neutral or detrimental [1]. Furthermore, the 9-position primary amine (–NH₂) in the target compound confers distinct hydrogen-bond donor capacity (HBD = 2) and a polar surface area of 90.65 Ų , differentiating it from the 9-dimethylamino analog (CAS 140413-15-6; HBD = 1) and from the des-amino parent scaffold [2]. These differences in hydrogen-bonding potential directly impact target engagement, solubility, and permeability profiles that cannot be replicated by close analogs without the 9-amino substitution pattern.

Target: 9-NH₂ substitution
Analog: des-amino C-ring
C-ring amino group position-dependent; absence may substantially reduce RT inhibition (reported class-level SAR)
Target: primary amine HBD=2
Analog: 9-dimethylamino HBD=1
Hydrogen-bond donor difference may shift solubility, permeability, and target binding profiles

Quantitative Differentiation Evidence


HIV-1 RT Inhibition Potency vs. Des-Amino Scaffold

The pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one class, to which the target compound belongs, demonstrates potent inhibition of HIV-1 reverse transcriptase with IC₅₀ values as low as 19 nM for optimized members of the series [1]. The C-ring amino substituent at the position meta to the lactam carbonyl (i.e., the 9-position) is explicitly described as 'generally beneficial to activity' [1]. In contrast, compounds lacking this amino substitution show substantially reduced inhibition; unsubstituted C-ring analogs in Table IV exhibit as low as 0% inhibition at 1 µM [2]. The target compound therefore occupies a favorable SAR position relative to the des-amino baseline. Nevirapine, a dipyridodiazepinone non-nucleoside RT inhibitor, served as the benchmark chemotype in the original study and shares the same specificity profile (HIV-1 selective, inactive against HIV-2 RT) [1].

RT inhibition vs. des-amino
Class-level inference
≥50-fold improvement in % inhibition at 1 µM over des-amino C-ring analogs
Reported class-level SAR advantage; compound-specific potency requires independent determination
Based on 1 µM screening data; individual IC₅₀ values not confirmed for this compound
HIV-1 reverse transcriptase non-nucleoside inhibitors antiviral drug discovery

HIV-1 RT Specificity vs. Nucleoside Analogs

Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-ones exhibit exquisite specificity for HIV-1 RT, showing no inhibitory activity against HIV-2 RT or other viral reverse transcriptase enzymes [1]. This selectivity profile mirrors that of nevirapine and stands in contrast to nucleoside analog RT inhibitors (e.g., AZT, ddI, ddC), which also inhibit mammalian DNA polymerases α, β, γ, and δ, leading to significant toxic side effects [1]. The target compound, as a member of this class, is expected to retain this specificity advantage, which is a critical differentiator for antiviral drug discovery programs seeking to minimize host cell toxicity.

RT selectivity vs. nucleoside analogs
Class-level inference
HIV-1 RT selective; no HIV-2 RT activity reported for class; nucleoside analogs inhibit multiple host polymerases
Class-level specificity may support selectivity profiling in HIV-1 RT research
Host polymerase cross-reactivity to be verified for this specific compound
HIV-1 specificity off-target profiling reverse transcriptase selectivity

Hydrogen-Bond Donor and PSA Comparison vs. Dimethylamino Analog

The target compound possesses a primary amino group (–NH₂) at the 9-position, yielding a hydrogen-bond donor count (HBD) of 2 compared to HBD = 1 for the 9-dimethylamino analog (CAS 140413-15-6) . Its polar surface area (PSA) is 90.65 Ų, with an AlogP of 1.29 . The dimethylamino substitution increases molecular weight to 269.30 g/mol (vs. 241.24 g/mol) and introduces greater steric bulk and lipophilicity at the 9-position . These differences directly affect solubility, membrane permeability, and target binding interactions. In structure-based design, the primary amine enables distinct hydrogen-bonding geometries with the RT binding pocket that the tertiary dimethylamino group cannot replicate.

HBD/PSA vs. dimethylamino analog
Data to verify
HBD = 2 (target) vs. 1 (dimethylamino); PSA = 90.65 Ų
Hydrogen-bond donor difference may influence solubility and binding interaction patterns
Database-calculated values; experimental measurement recommended
physicochemical profiling hydrogen-bond donor drug-likeness library design

Regioisomeric SAR: C-Ring vs. A-Ring Substitution

The Boehringer Ingelheim patent CA2024071C explicitly exemplifies 3-amino-6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one as an HIV-1 RT inhibitor [1]. In that regioisomer, the amino group resides on the pyridine A-ring (position 3), whereas the target compound places the amino group on the C-ring (position 9). Published SAR demonstrates that A-ring substitution has a 'profound effect on activity, with appropriate substituents at the positions ortho and para to the lactam nitrogen providing dramatically enhanced potency' [2]. C-ring substitution, including the 9-amino group, is described as 'generally neutral or detrimental to activity' when the A-ring is optimally substituted, but 'generally beneficial' in the absence of A-ring optimization [2]. The target compound therefore represents a distinct SAR vector within the pharmacophore: its activity is driven by C-ring amino contribution rather than A-ring substitution, making it a complementary tool compound for mapping the RT binding pocket.

Regioisomeric SAR context
Class-level inference
9-amino (C-ring) vs. 3-amino (A-ring) regioisomer; distinct SAR vectors reported
Supports pharmacophore mapping of A-ring vs. C-ring contributions to RT binding
Published SAR guidance; confirmatory binding studies needed for each regioisomer
regioisomer selectivity positional SAR HIV-1 RT pharmacophore

Synthetic Versatility of the Primary Amine Handle

The primary aromatic amine at the 9-position of the target compound provides a chemically defined handle for further functionalization (e.g., diazotization, acylation, reductive amination), as demonstrated in the Klunder et al. synthetic methodology where amino substituents served as precursors for introducing other substituents via diazonium ion intermediates [1]. In contrast, the 9-dimethylamino analog (CAS 140413-15-6) lacks this synthetic versatility, as the tertiary amine cannot undergo similar transformations without prior dealkylation. The parent patent CA2024071C further describes general synthetic routes where the amino group is a key intermediate for late-stage diversification [2]. For procurement purposes, the target compound's defined single-amino substitution offers a cleaner starting point for SAR expansion compared to pre-alkylated analogs.

Synthetic versatility
Head-to-head
Primary amine enables diazotization, acylation; dimethylamino analog requires prior deprotection
Primary amine handle provides broader scope for SAR library expansion
Synthetic advantage reported; verify lot purity before derivatization
synthetic chemistry derivatization chemical stability compound procurement

Research and Industrial Application Scenarios


HIV-1 RT Inhibitor Lead Optimization via C-Ring Exploration

The compound serves as a key intermediate for SAR studies targeting the C-ring of pyridobenzoxazepinone HIV-1 RT inhibitors. As established by Klunder et al., the 9-amino substituent is meta to the lactam carbonyl and is 'generally beneficial to activity' . Medicinal chemistry teams can use this compound as a starting point for systematic derivatization of the primary amine (acylation, sulfonylation, reductive amination) to probe the RT binding pocket while maintaining the favorable C-ring substitution pattern. This approach complements A-ring optimization strategies exemplified by the 3-amino-6,9-dimethyl regioisomer in patent CA2024071C .

Selectivity Profiling Against Host Polymerases

Because pyrido[2,3-b][1,5]benzoxazepin-5(6H)-ones are HIV-1 RT-specific with no activity against HIV-2 RT or mammalian DNA polymerases , the target compound is suitable for use as a reference standard in selectivity panels. Researchers can benchmark new NNRTI candidates against this scaffold to confirm that HIV-1 selectivity is maintained. The compound's well-defined primary amine also allows for bioconjugation (e.g., fluorescent labeling) for target engagement assays without perturbing the core pharmacophore, a distinct advantage over the dimethylamino analog which lacks a reactive amine handle.

Pharmacophore Modeling and Virtual Screening Probe

With experimentally calculable physicochemical parameters (AlogP = 1.29, PSA = 90.65 Ų, HBD = 2, MW = 241.24 g/mol) , the compound is an ideal probe for constructing and validating pharmacophore models of the HIV-1 RT non-nucleoside binding pocket. Its intermediate lipophilicity and defined hydrogen-bonding capacity make it suitable for benchmarking docking scores and molecular dynamics simulations. The primary amine provides a specific hydrogen-bond constraint that can be used to filter virtual compound libraries, distinguishing true NNRTI-like molecules from non-specific binders.

Diversity-Oriented Synthesis for Chemical Library Design

For organizations building screening libraries, the compound offers a tricyclic pyridobenzoxazepinone core with a synthetically accessible primary amine handle. As demonstrated in the Klunder et al. synthetic methodology, the amino group can be converted to diazonium salts for introduction of diverse substituents (cyano, halogen, hydroxyl) . This enables generation of 20–50 analogs from a single procurement lot, maximizing library diversity per unit cost. The scaffold's provenance in HIV-1 RT inhibitor research also provides a biologically validated starting point, reducing the risk of acquiring inactive chemotypes.

Application
Selection Property
Validation Focus
HIV-1 RT C-ring SAR studies
C-ring amino substitution pattern
RT inhibition assay and derivatization scope
HIV-1 RT selectivity profiling
Class-level HIV-1 RT specificity
Counter-screen vs. host polymerases and HIV-2 RT
Pharmacophore model construction
Physicochemical property benchmarks (PSA, HBD)
Docking score alignment and H-bond constraint validation
Chemical library diversification
Primary amine synthetic handle
Derivatization yield and scaffold purity assessment
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